molecular formula C18H14O4 B8687867 3,4-Dibenzyloxycyclobut-3-ene-1,2-dione

3,4-Dibenzyloxycyclobut-3-ene-1,2-dione

Cat. No. B8687867
M. Wt: 294.3 g/mol
InChI Key: CJEMPPHWLBOPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibenzyloxycyclobut-3-ene-1,2-dione is a useful research compound. Its molecular formula is C18H14O4 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dibenzyloxycyclobut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibenzyloxycyclobut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-Dibenzyloxycyclobut-3-ene-1,2-dione

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

3,4-bis(phenylmethoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C18H14O4/c19-15-16(20)18(22-12-14-9-5-2-6-10-14)17(15)21-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

CJEMPPHWLBOPGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=O)C2=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydroxy-3-cyclobutene-1,2-dione (2.0 g, 17 mmol), benzyl alcohol (5.0 mL, 5.2 g, 48 mmol), and p-toluenesulfonic acid monohydrate (170 mg, 0.9 mmol) were slurried in toluene (20 mL), and heated under reflux with a Dean-Stark trap for 3 days. The insoluble material was filtered off, and the filtrate was diluted with ether (100 mL), washed with 2× with saturated aqueous NaHCO3 solution and brine, dried over Na2 SO4, filtered and concentrated to a crude residue. The crude product was purified by chromatography eluting with 4:1 hexane-EtOAc to give the title compound (1.5 g, 29%) as an oil which slowly solidified on standing. MS (FAB+) m/e 312 (M+NH3 +H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
29%

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